molecular formula C16H24ClN3OS B5867379 1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea

1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea

Cat. No.: B5867379
M. Wt: 341.9 g/mol
InChI Key: NKTJDALMPWMTHT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of the chloro, methoxy, and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 1-propylpiperidin-4-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.

    Material Science: Use as a precursor in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-yl)thiourea
  • 1-(5-Chloro-2-methoxyphenyl)-3-(1-ethylpiperidin-4-yl)thiourea

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea is unique due to the presence of the propyl group on the piperidine ring, which may influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3OS/c1-3-8-20-9-6-13(7-10-20)18-16(22)19-14-11-12(17)4-5-15(14)21-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTJDALMPWMTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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